molecular formula C20H14Br2N4Zn B12620595 Dibromo zinc porphyrin

Dibromo zinc porphyrin

Cat. No.: B12620595
M. Wt: 535.5 g/mol
InChI Key: LJJDIPCSZWDPAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo zinc porphyrin is a metalloporphyrin compound where a zinc ion is coordinated to a porphyrin ring that has two bromine atoms attached. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of zinc and bromine into the porphyrin structure imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo zinc porphyrin typically involves the complexation of dibromo porphyrins with zinc acetate. The process begins with the preparation of dibromo porphyrins, which can be achieved through the bromination of porphyrins using bromine or N-bromosuccinimide (NBS) as the brominating agents. The dibromo porphyrins are then reacted with zinc acetate in a suitable solvent, such as methanol or chloroform, under reflux conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibromo zinc porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibromo zinc porphyrin involves its ability to interact with various molecular targets through coordination to the zinc ion and the porphyrin ring. In photodynamic therapy, for example, this compound acts as a photosensitizer that, upon light irradiation, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to tumor cells, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dibromo magnesium porphyrin: Similar structure but with magnesium instead of zinc. Exhibits different electronic properties and reactivity.

    Dibromo copper porphyrin: Contains copper instead of zinc. Known for its catalytic activity in redox reactions.

    Dibromo iron porphyrin: Contains iron instead of zinc.

Uniqueness

Dibromo zinc porphyrin is unique due to its specific electronic and photophysical properties imparted by the zinc ion. It exhibits high thermal stability, strong absorption in the visible region, and efficient generation of reactive oxygen species, making it particularly valuable for applications in photodynamic therapy and advanced material development .

Properties

Molecular Formula

C20H14Br2N4Zn

Molecular Weight

535.5 g/mol

IUPAC Name

dibromozinc;21,22-dihydroporphyrin

InChI

InChI=1S/C20H14N4.2BrH.Zn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;;;/h1-12,21-22H;2*1H;/q;;;+2/p-2

InChI Key

LJJDIPCSZWDPAR-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Zn](Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.